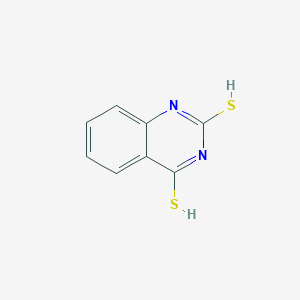
quinazoline-2,4-dithiol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,4,5-Trifluorobenzylamine: (quinazoline-2,4-dithiol) is an organic compound with the molecular formula C7H6F3N . It is a fluorinated benzylamine derivative, characterized by the presence of three fluorine atoms attached to the benzene ring. This compound is used as a building block in organic synthesis and has applications in various fields of scientific research .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3,4,5-Trifluorobenzylamine typically involves the fluorination of benzylamine derivatives. One common method is the direct fluorination of benzylamine using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions. The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane at room temperature .
Industrial Production Methods: Industrial production of 3,4,5-Trifluorobenzylamine may involve multi-step processes starting from commercially available precursors. The process includes the nitration of benzene, reduction to benzylamine, and subsequent fluorination. The reaction conditions are optimized to achieve high yields and purity of the final product .
化学反応の分析
Types of Reactions: 3,4,5-Trifluorobenzylamine undergoes various types of chemical reactions, including:
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions, forming amides, imines, and other derivatives.
Oxidation Reactions: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction Reactions: Reduction of the amino group can lead to the formation of primary amines.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as acyl chlorides, anhydrides, and aldehydes are commonly used. Conditions typically involve mild temperatures and the presence of a base like triethylamine.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products Formed:
Amides and Imines: Formed through substitution reactions.
Nitroso and Nitro Derivatives: Formed through oxidation reactions.
Primary Amines: Formed through reduction reactions.
科学的研究の応用
3,4,5-Trifluorobenzylamine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in the development of fluorinated analogs of biologically active compounds for studying enzyme mechanisms and drug interactions.
Medicine: Investigated for its potential use in the design of fluorinated drugs with improved pharmacokinetic properties.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 3,4,5-Trifluorobenzylamine involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms enhances the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological membranes and enzymes. The amino group can form hydrogen bonds with target proteins, influencing their activity and function .
類似化合物との比較
2,4,6-Trifluorobenzylamine: Another fluorinated benzylamine with similar properties but different substitution pattern.
3,5-Difluorobenzylamine: Lacks one fluorine atom compared to 3,4,5-Trifluorobenzylamine, resulting in different reactivity and applications.
4-Fluorobenzylamine: Contains only one fluorine atom, making it less lipophilic and less stable compared to 3,4,5-Trifluorobenzylamine.
Uniqueness: 3,4,5-Trifluorobenzylamine is unique due to its trifluoromethyl substitution pattern, which imparts distinct chemical and physical properties. The presence of three fluorine atoms enhances its stability, lipophilicity, and reactivity, making it a valuable compound in various fields of research and industry .
特性
IUPAC Name |
quinazoline-2,4-dithiol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2S2/c11-7-5-3-1-2-4-6(5)9-8(12)10-7/h1-4H,(H2,9,10,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIOAGVULHUBXBS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NC(=N2)S)S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=NC(=N2)S)S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
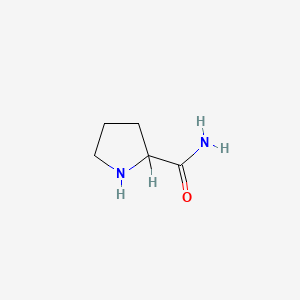
![3-{3,5-dimethyl-1-[(4-methylphenyl)methyl]-1H-pyrazol-4-yl}prop-2-enoic acid](/img/structure/B7777124.png)
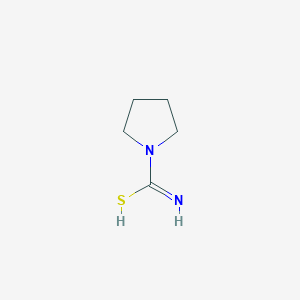
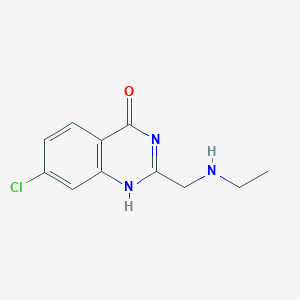
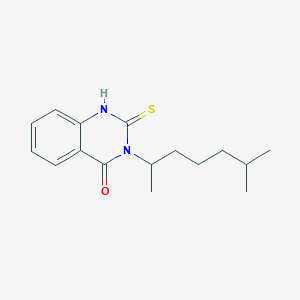
![3-[6-(diethylsulfamoyl)-3-propyl-1H-benzimidazol-3-ium-2-yl]propanoate](/img/structure/B7777138.png)
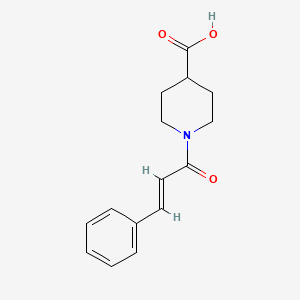
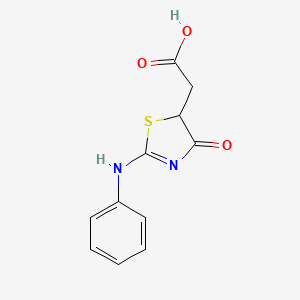
![4-[[2-(2-anilino-4-oxo-1,3-thiazol-5-yl)acetyl]amino]benzoic acid](/img/structure/B7777163.png)
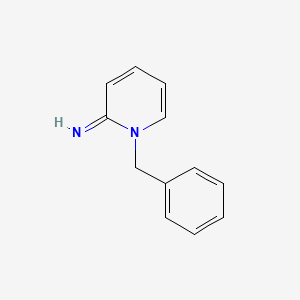
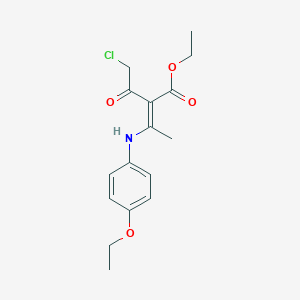
![2-[[3-(3,4-dimethylphenyl)-1H-imidazol-3-ium-2-yl]sulfanyl]acetate](/img/structure/B7777201.png)
![2-[[3-(2,3-dimethylphenyl)-1H-imidazol-3-ium-2-yl]sulfanyl]acetate](/img/structure/B7777215.png)
![2-[[3-(3-fluorophenyl)-1H-imidazol-3-ium-2-yl]sulfanyl]acetate](/img/structure/B7777223.png)
